![molecular formula C14H10FNO B2470441 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile CAS No. 852690-97-2](/img/structure/B2470441.png)
4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile” is a chemical compound with the molecular formula C14H10FNO . It has a molecular weight of 227.24 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a carbonitrile group (CN), and a fluorobenzyl group (C6H4F) through an oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 80-81°C .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Elucidation : A study reported the synthesis and spectral identification of a closely related compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, detailing its structure confirmed by X-ray crystallographic studies and emphasizing the impact of fluorine on molecular interactions (Özbey et al., 2004).
Applications in Organic Electronics
- Organic Solar Cells : Research on benzyl and fluorinated benzyl side chains for perylene diimide non-fullerene acceptors in organic solar cells demonstrates the efficiency of benzyl and 4-fluorobenzyl substituted acceptors, highlighting the role of fluorination in enhancing power conversion efficiencies (Nazari et al., 2018).
Supramolecular Hydrogelation
- Impact on Hydrogel Formation : The replacement of a hydrogen atom by fluorine in 4-fluorobenzyl-diphenylalanine significantly affects supramolecular hydrogelation, enabling the formation of a transparent hydrogel under conditions where its non-fluorinated counterpart does not, illustrating the critical role of fluorine (Wu et al., 2015).
Potential Anticancer Activity
- Isoxazolylamino and Phosphonate Groups : A series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing isoxazole moiety were synthesized, showing moderate anticancer activity in vitro. The study showcases the potential of fluorine compounds in therapeutic applications (Song et al., 2005).
Synthesis and Anticholinesterase Activity
- Coumarin-3-Carboxamides Bearing Tryptamine Moiety : This study synthesized compounds with significant activity toward acetylcholinesterase (AChE), where the introduction of a 7-(4-fluorobenzyl)oxy moiety significantly improved anti-AChE activity, demonstrating the utility of fluorinated benzyl compounds in developing therapeutics (Ghanei-Nasab et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXALKZCAFDYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)
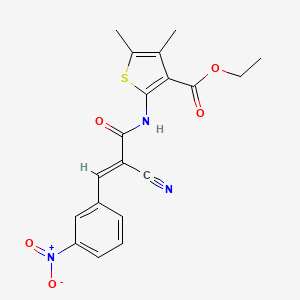
![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
![2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one](/img/structure/B2470362.png)
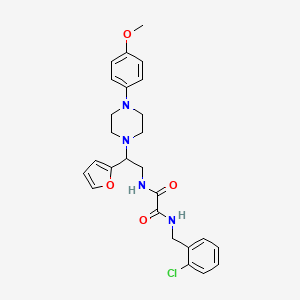
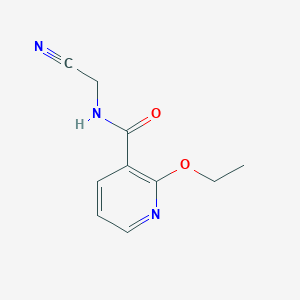
![8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2470368.png)
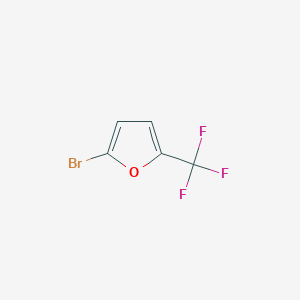
![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)
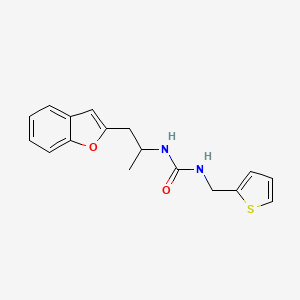
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2470377.png)
![N-(4-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2470378.png)
